molecular formula C25H23N3O3 B14455170 Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- CAS No. 74239-99-9

Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl-

Cat. No.: B14455170
CAS No.: 74239-99-9
M. Wt: 413.5 g/mol
InChI Key: QZYUPLQZSQBSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzofurans. For this specific compound, a possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to the benzofuran ring.

    Alkylation: Reaction of the nitrated benzofuran with a phenylmethyl halide to introduce the phenylmethyl group.

    Coupling: Reaction of the resulting intermediate with piperazine to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Various halides or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Piperazine derivatives, including this compound, have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological systems.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group and benzofuran moiety may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-phenyl-4-(2-pyridyl): Another piperazine derivative with different substituents.

    Piperazine, 1-(2-benzofuranyl)-4-phenyl: Similar structure but without the nitro group.

Uniqueness

The presence of the nitro group and the specific substitution pattern on the benzofuran ring make Piperazine, 1-((5-nitro-3-phenyl-2-benzofuranyl)methyl)-4-phenyl- unique. These structural features may contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

74239-99-9

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

1-[(5-nitro-3-phenyl-1-benzofuran-2-yl)methyl]-4-phenylpiperazine

InChI

InChI=1S/C25H23N3O3/c29-28(30)21-11-12-23-22(17-21)25(19-7-3-1-4-8-19)24(31-23)18-26-13-15-27(16-14-26)20-9-5-2-6-10-20/h1-12,17H,13-16,18H2

InChI Key

QZYUPLQZSQBSCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.